REACTION_CXSMILES
|
[CH2:1]([C:3]([CH3:5])=[O:4])[CH3:2].CN1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12]>>[CH2:2]=[CH:1][C:3]1[CH:5]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:2]=[CH:1][C:3]([OH:4])=[O:12] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A true spherical silica fine particle (“SEAHOSTER KEP150”, produced by Nippon Shokubai K.K.)
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1.C=CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |